7,18-diamino-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
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Overview
Description
2,9-Diaminoanthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10(2H,9H)-tetraone is a complex organic compound belonging to the class of perylenebis(dicarboximide) (PDI). This compound is known for its electron-transporting properties and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Diaminoanthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10(2H,9H)-tetraone typically involves the reaction of perylene-3,4,9,10-tetracarboxylic dianhydride with appropriate amines under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions in batch reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2,9-Diaminoanthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10(2H,9H)-tetraone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones .
Scientific Research Applications
2,9-Diaminoanthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10(2H,9H)-tetraone has a wide range of applications in scientific research:
Chemistry: Used as an electron-accepting building block in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of pigments, dyes, and semiconductors
Mechanism of Action
The mechanism of action of 2,9-Diaminoanthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10(2H,9H)-tetraone involves its electron-transporting properties. The compound interacts with molecular targets and pathways involved in electron transfer processes. Density functional theory (DFT) studies have shown that the compound can control charge-transport parameters, making it suitable for use in electronic devices .
Comparison with Similar Compounds
Similar Compounds
- 2,9-Dipropylanthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10(2H,9H)-tetraone
- 2,9-Diheptylanthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10(2H,9H)-tetraone
- C.I. Pigment Violet 29 (Anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10(2H,9H)-tetraone)
Uniqueness
2,9-Diaminoanthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10(2H,9H)-tetraone is unique due to its specific electron-transporting properties and its ability to undergo various chemical reactions. Its applications in organic electronics and potential use in biological and medical fields further highlight its versatility and importance in scientific research .
Properties
IUPAC Name |
7,18-diamino-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H12N4O4/c25-27-21(29)13-5-1-9-10-2-6-15-20-16(24(32)28(26)23(15)31)8-4-12(18(10)20)11-3-7-14(22(27)30)19(13)17(9)11/h1-8H,25-26H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFQOCLLYFRTNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=CC=C4C3=C1C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)N)C(=O)N(C2=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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